Pipequaline
Description
Pipequaline (PK 8165) is a quinoline derivative that acts as a partial agonist at benzodiazepine (BZD) receptors within the GABAA receptor complex . Unlike classical benzodiazepines, this compound demonstrates selective anxiolytic activity without significant sedation, cognitive impairment, or anticonvulsant effects . Preclinical studies highlight its unique pharmacological profile:
- Receptor Binding: Binds to BZD receptors with affinity comparable to clorazepate but lower than diazepam .
- Functional Activity: Exhibits partial agonism, reducing neuronal hyperactivation (e.g., kainate-induced firing in hippocampal pyramidal neurons) without full potentiation of GABAergic signaling .
- Clinical Relevance: Early human trials noted anxiolytic efficacy at 50–150 mg doses, with minimal sedation or memory disruption .
Despite promising preclinical data, this compound was never developed for clinical use, remaining a research tool for studying BZD receptor modulation .
Properties
IUPAC Name |
2-phenyl-4-(2-piperidin-4-ylethyl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2/c1-2-6-18(7-3-1)22-16-19(11-10-17-12-14-23-15-13-17)20-8-4-5-9-21(20)24-22/h1-9,16-17,23H,10-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMEWZCMTSIONOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCC2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20228183 | |
| Record name | Pipequaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20228183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77472-98-1 | |
| Record name | 2-Phenyl-4-[2-(4-piperidinyl)ethyl]quinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77472-98-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pipequaline [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077472981 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pipequaline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13991 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Pipequaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20228183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PIPEQUALINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J3S205V4I2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Reaction Pathway
The most widely documented method involves a two-step protocol:
-
Condensation : Ethyl 2-phenylquinoline-4-carboxylate (I) reacts with ethyl N-benzoylpiperidyl-4-acetate (II) in tetrahydrofuran (THF) using potassium tert-butylate as a base. This forms 2-phenyl-4-(4-piperidylacetyl)quinoline (III).
-
Reduction : Intermediate III undergoes hydrazine-mediated reduction at 180°C to yield this compound.
Reaction Conditions and Reagents
| Step | Reactants | Reagents/Conditions | Product |
|---|---|---|---|
| 1 | I + II | KOtBu, THF, reflux | III (acylquinoline) |
| 2 | III | N₂H₄, 180°C | This compound |
This method leverages classical carbonyl chemistry but faces limitations in yield due to competing side reactions during the high-temperature reduction.
Mechanistic Insights
Limitations
-
Low functional group tolerance : High-temperature reduction degrades sensitive substituents.
-
Moderate yields : Industrial reports suggest yields of 30–45% after purification.
Modern Cross-Coupling Strategies
Nickel-Catalyzed Decarbonylative Coupling
Recent advancements employ transition-metal catalysis to streamline synthesis. A 2023 study demonstrated a formal cross-coupling between amines and carboxylic acids to construct this compound’s C(sp³)–C(sp²) bond.
Protocol Overview
-
Pyridinium Salt Formation : A primary amine (e.g., piperidine derivative) is converted to a pyridinium salt using methyl iodide.
-
Nickel-Catalyzed Coupling : The pyridinium salt reacts with a quinoline-4-carboxylic acid derivative under Ni catalysis (NiCl₂·glyme, L4 ligand) and Mn reductant.
-
Boc Deprotection : tert-Butoxycarbonyl (Boc)-protected intermediates are treated with HCl to yield this compound.
Optimized Reaction Conditions
| Component | Details |
|---|---|
| Catalyst | NiCl₂·glyme (10 mol%) |
| Ligand | 5,5′-Dimethyl-2,2′-bipyridine (L4) |
| Reductant | Mn powder (3 equiv) |
| Additive | Phthalimide (1.5 equiv) |
| Solvent | Dimethylacetamide (DMA) |
| Temperature | 80°C, 16 h |
This method achieved a 48% isolated yield over two steps, outperforming classical approaches in scalability and functional group tolerance.
Role of Additives and Selectivity
-
Phthalimide : Enhances Ni catalyst activity by stabilizing intermediates, suppressing ketone byproduct formation.
-
RuCl₃ : Further improves selectivity for C–C coupling over decarbonylation in challenging substrates.
Comparative Analysis of Synthetic Routes
The cross-coupling method offers superior regiocontrol and compatibility with late-stage diversification, critical for pharmaceutical applications.
Industrial and Environmental Considerations
-
Cost : Nickel catalysts and ligands increase material costs but reduce purification needs.
-
Waste : Classical methods generate hydrazine byproducts, requiring stringent disposal protocols.
-
Green Chemistry : Cross-coupling avoids stoichiometric reductants like hydrazine, aligning with sustainable practices .
Chemical Reactions Analysis
Pipequaline undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Introduction to Pipequaline
This compound, also known by its developmental code name PK-8165, is a quinoline derivative that has been primarily studied for its anxiolytic properties. Although it was never marketed, its unique chemical structure and pharmacological profile offer significant insights into potential applications in scientific research. Unlike traditional benzodiazepines, this compound exhibits minimal sedative effects while providing anxiolytic benefits, making it a subject of interest in various experimental settings.
Chemical Properties and Mechanism of Action
This compound acts as a partial agonist at the GABA A receptor, which is crucial for inhibitory neurotransmission in the brain. This mechanism allows it to reduce anxiety without inducing sedation or amnesia, distinguishing it from many other anxiolytics. Its binding affinity to plasma proteins such as human serum albumin and alpha-1-acid glycoprotein further influences its pharmacokinetics and therapeutic potential.
Key Properties of this compound
| Property | Description |
|---|---|
| Chemical Structure | Quinoline derivative |
| Mechanism of Action | Non-selective GABA A receptor partial agonist |
| Pharmacological Profile | Anxiolytic with minimal sedative and anticonvulsant effects |
| Binding Affinity | High affinity for plasma proteins, influencing distribution and efficacy |
Anxiolytic Studies
This compound has been extensively studied for its anxiolytic effects in animal models. Research has demonstrated that it can effectively reduce anxiety-related behaviors without the sedative side effects commonly associated with benzodiazepines. For example, studies involving microiontophoretic applications have shown that this compound can modulate neuronal activation in response to stressors like kainate and glutamate, indicating its potential role in managing anxiety disorders.
Neuropharmacology
In neuropharmacological studies, this compound's ability to interact with benzodiazepine receptors has been explored. Research indicates that at lower doses, this compound may enhance the effects of other anxiolytics like flurazepam, while higher doses can inhibit these effects. This dual action suggests that this compound could be utilized in combination therapies for more effective anxiety management.
Behavioral Studies
Behavioral assessments in rodent models have highlighted this compound's influence on locomotor activity and exploratory behavior. For instance, administration of varying doses resulted in dose-dependent decreases in motor activity and head-dip responses, providing insights into its anxiolytic efficacy.
Study 1: Anxiolytic Efficacy
A study conducted on rats assessed the impact of this compound on anxiety-like behaviors using the elevated plus maze test. Results indicated that rats treated with this compound exhibited significantly reduced anxiety compared to control groups, supporting its potential use as an anxiolytic agent.
Study 2: Interaction with Other Drugs
Another investigation focused on the interaction between this compound and traditional benzodiazepines. Findings revealed that low doses of this compound could potentiate the effects of flurazepam, suggesting a synergistic effect that could be beneficial in clinical settings.
Mechanism of Action
Pipequaline acts as a non-selective GABA A receptor partial agonist. This means it binds to the GABA A receptor and activates it, but not to the same extent as a full agonist. This partial activation results in anxiolytic effects without significant sedation, amnesia, or anticonvulsant effects. The GABA A receptor is a major inhibitory neurotransmitter receptor in the brain, and its activation leads to increased chloride ion influx, hyperpolarization of neurons, and reduced neuronal excitability .
Comparison with Similar Compounds
Research Implications and Limitations
- Advantages of this compound: Separation of anxiolytic and sedative effects . Potential as a non-sedative anxiolytic or cognitive enhancer .
- Limitations :
Biological Activity
Pipequaline, a quinoline derivative with the chemical formula CHN and a CAS number of 80221-58-5, is primarily recognized for its role as a partial agonist of benzodiazepine receptors . This compound exhibits notable anxiolytic properties while demonstrating minimal sedative effects, distinguishing it from traditional benzodiazepines. This article explores the biological activity of this compound through various studies, case analyses, and pharmacological insights.
This compound's structure includes a 2-phenyl-4-(2-(4-piperidyl)ethyl) moiety, which contributes to its unique pharmacological profile. The compound acts as a partial agonist at benzodiazepine receptors, influencing neurotransmitter systems involved in anxiety and mood regulation. The following table summarizes its chemical properties:
| Property | Value |
|---|---|
| Molecular Weight | 352.90 g/mol |
| Boiling Point | 489.2 °C |
| Flash Point | 249.7 °C |
| LogP | 5.96480 |
| Polar Surface Area | 24.92 Ų |
Anxiolytic Activity
Research indicates that this compound exhibits significant anxiolytic effects without the associated sedation typical of many benzodiazepines. In behavioral studies, it was shown to effectively reduce anxiety-like behaviors in animal models while maintaining cognitive function. For instance, Debonnel et al. (1987) demonstrated that this compound could modulate hippocampal neuron activity, suggesting its potential in treating anxiety disorders without impairing psychomotor performance .
Anticonvulsant Properties
Additionally, this compound has been classified as an anticonvulsant , which may provide therapeutic avenues for epilepsy treatment. Its mechanism involves modulating GABAergic transmission, similar to other anticonvulsants but with a distinct profile that minimizes sedation .
Case Studies and Clinical Insights
- Behavioral Studies in Rodents : A series of studies conducted on rodent models highlighted this compound's ability to alleviate anxiety symptoms without inducing significant sedation or cognitive impairment. These findings suggest that this compound could be a safer alternative for patients requiring anxiolytic treatment.
- Electrophysiological Studies : Electrophysiological assessments have shown that this compound selectively influences certain neuronal pathways associated with anxiety and mood stabilization. Research by Bradwejn et al. (1985) emphasized its role in modulating cholecystokinin-induced activation of hippocampal neurons .
- Comparative Studies with Benzodiazepines : In comparative studies with traditional benzodiazepines, this compound demonstrated a favorable safety profile, producing fewer side effects related to sedation and cognitive dysfunction . This positions it as a potential candidate for further clinical exploration.
Future Directions and Research Opportunities
Despite its promising profile, this compound has not been marketed or extensively studied in clinical settings, indicating a gap in research that could be addressed through:
- Clinical Trials : Initiating phase I and II clinical trials to evaluate the efficacy and safety of this compound in human subjects.
- Exploration of Combination Therapies : Investigating the potential synergistic effects of this compound with other anxiolytics or antidepressants.
- Mechanistic Studies : Conducting further mechanistic studies to elucidate the specific pathways through which this compound exerts its pharmacological effects.
Q & A
Q. What are the primary pharmacological mechanisms underlying Pipequaline’s anxiolytic effects, and how do they differ from classical benzodiazepines?
this compound acts as a partial agonist at benzodiazepine receptors, targeting the GABAA receptor complex. Unlike full agonists like diazepam, it exhibits selective anxiolytic properties with minimal sedation or amnesia due to its partial agonism . Preclinical studies highlight its unique binding profile: it suppresses neuronal activation by kainate and acetylcholine while showing high plasma protein binding (e.g., human serum albumin) . This mechanism contrasts with benzodiazepines, which broadly enhance GABAergic inhibition, leading to sedation. Researchers should use receptor-binding assays (e.g., competitive displacement studies) and electrophysiological recordings to quantify partial vs. full agonism .
Q. How can researchers design experiments to assess this compound’s dose-dependent effects on cognitive function?
A double-blind, randomized crossover design with placebo and active controls (e.g., diazepam) is optimal. For example, in a 12-subject trial, administer this compound (50 mg, 150 mg), diazepam (10 mg), and placebo across four sessions spaced two weeks apart . Cognitive outcomes should include:
- Objective measures : Computerized tests (digit sequencing, maze navigation) to quantify reaction time and errors.
- Subjective measures : Visual Analog Scales (VAS) for self-reported alertness, fatigue, and mood . Use repeated-measures ANOVA to analyze time-dependent changes and Huynh-Feldt corrections for heteroscedasticity .
Advanced Research Questions
Q. How can contradictory findings between this compound’s stimulatory (low-dose) and sedative (high-dose) effects be reconciled methodologically?
Contradictions arise from its partial agonism: at 50 mg, this compound enhances alertness (VAS: +15% vigor, p<.05), while 150 mg induces sedation comparable to diazepam but delayed (peak at 5 hours vs. 2 hours) . To resolve this, integrate pharmacokinetic (PK) and pharmacodynamic (PD) modeling. For example:
- Measure plasma concentrations at intervals (e.g., 2, 5, 8 hours post-dose) to correlate with behavioral outcomes.
- Apply Hill equations to model receptor occupancy vs. effect, accounting for partial efficacy thresholds . Confounding factors (e.g., individual protein-binding variability) require covariate adjustments in PK/PD analyses .
Q. What statistical approaches are optimal for analyzing crossover trial data in this compound studies?
Use a two-stage approach:
- Baseline normalization : Subtract individual baselines from post-treatment scores to control for intra-subject variability .
- Mixed-effects models : Include fixed effects (dose, time) and random effects (subject ID) to account for repeated measures. For example, in digit-test performance, time-per-response log transformations reveal learning effects (β = -0.12, p<.05) vs. fatigue (β = +0.09, p<.1) . Pairwise contrasts (e.g., this compound 50 mg vs. 150 mg) should use Bonferroni corrections to control family-wise error rates .
Q. How do subjective self-reports (VAS) align with objective cognitive metrics in this compound trials?
Discrepancies occur due to task complexity. At 50 mg, subjects reported increased alertness (VAS: F(1,11)=4.83, p<.05) and improved simple maze performance (20% faster, p<.05), but no gains in complex tasks (e.g., color recognition) . To address this:
- Stratify analyses by task difficulty using MANOVA.
- Apply mediation analysis to test if subjective states (e.g., vigor) partially explain objective performance . Note: High-dose this compound (150 mg) may confound objective measures due to adverse events (e.g., dizziness in 25% of subjects), necessitating sensitivity analyses .
Methodological Considerations
Q. What tools validate the reliability of computerized cognitive assessments in this compound research?
Use test-retest reliability metrics (e.g., intraclass correlation >0.8) across baseline sessions . For example, maze-test error counts showed no significant baseline variation (Δ<1%, p>.1), confirming stability . Microcomputer-aided assessments reduce bias (e.g., rater subjectivity) and improve sensitivity (e.g., detecting 10% changes in reaction time) .
Q. How can researchers address limited sample sizes in early-phase this compound trials?
- Bayesian hierarchical models : Borrow strength from historical data (e.g., diazepam trials) to estimate priors for this compound effects.
- Effect size prioritization : Focus on Cohen’s d >0.8 for primary endpoints (e.g., VAS vigor scores) .
- Adaptive designs : Use response-adaptive randomization to allocate more subjects to doses showing promise (e.g., 50 mg) .
Data Interpretation Challenges
Q. How should researchers interpret time-lagged sedative effects of high-dose this compound (150 mg)?
Delayed sedation (5-hour peak) may reflect active metabolites or slow CNS penetration. To investigate:
- Conduct metabolite profiling (LC-MS) to identify derivatives (e.g., hydroxylated this compound).
- Compare time-effect curves with PK profiles using hysteresis loop analysis . Note: Plasma PK data may not fully predict CNS concentrations due to blood-brain barrier kinetics .
Ethical and Reproducibility Standards
Q. What ethical safeguards are critical in this compound trials given its adverse effect profile?
- Inclusion criteria : Exclude subjects with a history of motion sickness or vestibular disorders.
- Stopping rules : Halt dosing if >30% of subjects experience severe dizziness (per DSMB guidelines).
- Transparency : Pre-register analysis plans (e.g., ClinicalTrials.gov ) to mitigate post hoc bias .
Q. How can researchers enhance reproducibility in preclinical this compound studies?
- Open protocols : Share detailed methods (e.g., rat locomotor activity assays ) via platforms like Protocols.io .
- Data repositories : Deposit raw VAS and cognitive-test data in FAIR-aligned databases (e.g., Zenodo).
- Reagent validation : Certify this compound batches via NMR/HPLC to ensure >95% purity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
